molecular formula C10H11NaO3 B6247240 sodium 4-hydroxy-2-phenylbutanoate CAS No. 112895-80-4

sodium 4-hydroxy-2-phenylbutanoate

Cat. No. B6247240
CAS RN: 112895-80-4
M. Wt: 202.2
InChI Key:
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Description

Sodium 4-hydroxy-4-phenylbutanoate is a chemical compound with the molecular formula C10H11NaO3 . It is also known by other names such as 4-Hydroxy-4-phénylbutanoate de sodium (French), Benzenebutanoic acid, γ-hydroxy-, sodium salt (1:1), Natrium-4-hydroxy-4-phenylbutanoat (German), and Sodium 4-hydroxy-4-phenylbutanoate .


Molecular Structure Analysis

The molecular structure of sodium 4-hydroxy-4-phenylbutanoate consists of an aromatic ring attached to a butanoic acid group . The average mass of the molecule is 202.182 Da, and the monoisotopic mass is 202.060593 Da .


Physical And Chemical Properties Analysis

Sodium 4-hydroxy-4-phenylbutanoate has a molecular formula of C10H11NaO3 and an average mass of 202.182 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the search results.

Mechanism of Action

While the specific mechanism of action for sodium 4-hydroxy-2-phenylbutanoate is not mentioned, sodium phenylbutyrate, a related compound, is used to treat urea cycle disorders. Its metabolites offer an alternative pathway to the urea cycle to allow excretion of excess nitrogen . Sodium phenylbutyrate is also a histone deacetylase inhibitor and chemical chaperone .

Safety and Hazards

The safety data sheet for a related compound, sodium 4-phenylbutyrate, indicates that it causes skin irritation and serious eye irritation . In case of contact, it is recommended to wash off with plenty of water. If inhaled, the person should be moved to fresh air .

Future Directions

Optically active ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE) are key precursors for the production of angiotensin-converting enzyme (ACE) inhibitors . The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases has several advantageous attributes . This area of research is of increasing interest due to the rising incidence of hypertension and the need for effective antihypertensive drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis of sodium 4-hydroxy-2-phenylbutanoate can be achieved through the esterification of 4-hydroxy-2-phenylbutanoic acid with sodium hydroxide.", "Starting Materials": [ "4-hydroxy-2-phenylbutanoic acid", "Sodium hydroxide", "Methanol", "Sodium chloride" ], "Reaction": [ "Dissolve 4-hydroxy-2-phenylbutanoic acid in methanol", "Add sodium hydroxide to the solution and stir for 1 hour", "Heat the mixture to reflux for 4 hours", "Cool the mixture and add sodium chloride to precipitate the product", "Filter the product and wash with cold methanol", "Dry the product under vacuum to obtain sodium 4-hydroxy-2-phenylbutanoate" ] }

CAS RN

112895-80-4

Product Name

sodium 4-hydroxy-2-phenylbutanoate

Molecular Formula

C10H11NaO3

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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